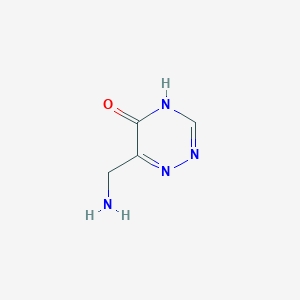

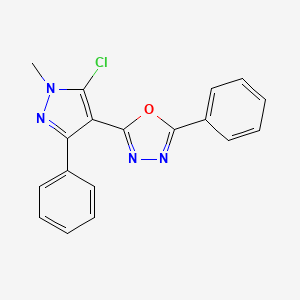

![molecular formula C17H16N2O3S2 B2759138 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide CAS No. 896358-57-9](/img/structure/B2759138.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide, also known as DMXAA, is a synthetic compound that was first synthesized in the 1980s. It has gained attention in recent years due to its potential as an anti-cancer agent. In

Scientific Research Applications

Synthesis of Novel Compounds

Research has led to the synthesis of various novel compounds derived from benzothiazole structures. For instance, the study by Abu‐Hashem et al. (2020) focused on synthesizing novel compounds derived from visnaginone and khellinone, showing potential as anti-inflammatory and analgesic agents. These compounds were synthesized through a series of reactions involving benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating significant biological activities including COX-2 inhibition, analgesic, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Anticancer Evaluation

Tiwari et al. (2017) conducted a study on N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, evaluating their anticancer activity against various human cancer cell lines. The study found that most synthesized compounds exhibited promising anticancer activity, with some showing GI50 values comparable to the standard drug Adriamycin. A molecular docking study was also performed to predict the mechanism of action, highlighting the therapeutic potential of these compounds (Tiwari et al., 2017).

Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, exhibiting promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The study underscored the potential of these compounds as antibacterial agents, contributing to the development of new therapeutic options (Palkar et al., 2017).

properties

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-21-12-8-9-13(22-2)15-14(12)18-17(24-15)19-16(20)10-4-6-11(23-3)7-5-10/h4-9H,1-3H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZXZACJAHSCOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4,5-Dichlorothiophen-3-yl)pyrimidin-2-yl]morpholine](/img/structure/B2759059.png)

![1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2759060.png)

![5-ethyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2759062.png)

![5-[(3-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2759063.png)

![(R)-N-[(1E)-ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B2759068.png)

![N-[4-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethylsulfamoyl]phenyl]acetamide](/img/structure/B2759072.png)

![4-(2,5-Dimethoxyphenyl)-3-(2-ethylphenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2759075.png)

![6-cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2759076.png)